![molecular formula C29H26N4O B10772599 1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B10772599.png)
1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of S6716 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Amidino Group: The amidino group is introduced through a reaction with an appropriate amidine precursor.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with a carboxylic acid derivative.
Industrial production methods for S6716 are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if necessary.
Analyse Chemischer Reaktionen
S6716 undergoes various chemical reactions, including:
Oxidation: S6716 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding carboxylic acids or ketones.
Reduction: Reduction of S6716 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohols or amines.
Substitution: S6716 can undergo substitution reactions, particularly at the indole nitrogen or the amidino group.
Wissenschaftliche Forschungsanwendungen
S6716 has a wide range of applications in scientific research, including:
Chemistry: S6716 is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: In biological research, S6716 is used to study enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of S6716 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
S6716 can be compared with other similar compounds, such as:
3-amidinobenzylindole carboxamide 22: Similar in structure but with slight variations in the substituents, leading to different biological activities.
4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide: Another related compound with different substituents, affecting its chemical and biological properties.
S6716 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C29H26N4O |
---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C29H26N4O/c1-19-7-4-14-26-25(19)16-27(33(26)18-20-8-5-11-22(15-20)28(30)31)29(34)32-17-23-12-6-10-21-9-2-3-13-24(21)23/h2-16H,17-18H2,1H3,(H3,30,31)(H,32,34) |
InChI-Schlüssel |
IDKGPACCMPKKQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(N(C2=CC=C1)CC3=CC(=CC=C3)C(=N)N)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.